molecular formula C10H13BrO B1288241 1-Bromo-2-butoxybenzene CAS No. 54514-30-6

1-Bromo-2-butoxybenzene

Cat. No.: B1288241
CAS No.: 54514-30-6
M. Wt: 229.11 g/mol
InChI Key: HFEFLNNDSLOUEM-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of butoxybenzene, characterized by the presence of a bromine atom attached to the benzene ring and a butoxy group (-OCH2CH2CH2CH3) at the ortho position relative to the bromine. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Mechanism of Action

The mechanism of action of 1-Bromo-2-butoxybenzene in chemical reactions typically involves the formation of an arenium ion, which is a resonance-stabilized carbocation . This ion is formed when the pi electrons in the benzene ring attack the electrophile .

Safety and Hazards

1-Bromo-2-butoxybenzene is classified as a hazardous substance. It is flammable and can cause skin irritation . It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

1-Bromo-2-butoxybenzene can be synthesized through several methods, including:

Chemical Reactions Analysis

1-Bromo-2-butoxybenzene undergoes various chemical reactions, including:

Properties

IUPAC Name

1-bromo-2-butoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEFLNNDSLOUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597335
Record name 1-Bromo-2-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54514-30-6
Record name 1-Bromo-2-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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